molecular formula C20H20Cl2N2O4 B13109838 4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate

4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate

Cat. No.: B13109838
M. Wt: 423.3 g/mol
InChI Key: DXAKCBASFIYNQN-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate is unique due to its specific indole structure combined with the butanamine side chain. This combination provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H20Cl2N2O4

Molecular Weight

423.3 g/mol

IUPAC Name

4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid

InChI

InChI=1S/C18H18Cl2N2.C2H2O4/c19-15-9-8-12(11-16(15)20)18-14(6-3-4-10-21)13-5-1-2-7-17(13)22-18;3-1(4)2(5)6/h1-2,5,7-9,11,22H,3-4,6,10,21H2;(H,3,4)(H,5,6)

InChI Key

DXAKCBASFIYNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)Cl)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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